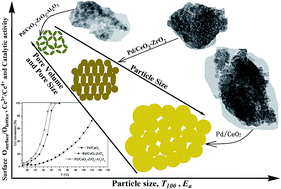Low-temperature catalytic oxidation of CO over highly active mesoporous Pd/CeO2–ZrO2–Al2O3 catalyst†
RSC Advances Pub Date: 2016-04-13 DOI: 10.1039/C6RA05193F
Abstract
Mesoporous nano Pd/CeO2, Pd/CeO2–ZrO2 and Pd/CeO2–ZrO2–Al2O3 catalysts were prepared via a soft template-assisted hydrothermal method and employed in low-temperature catalytic CO oxidation. Almost 100% of CO conversion could be obtained by the optimal Pd/CeO2–ZrO2–Al2O3 catalyst at 60 °C. Addition of Zr and Al into Pd/CeO2 lead to an increase of the pore volume, average size of mesopores, the surface Ce3+/Ce4+ atomic ratios and Oadsorbed/Olattice, while the activation energy (Ea) decreased in the order Pd/CeO2 (50.4 kJ mol−1) > Pd/CeO2–ZrO2 (40.7 kJ mol−1) > Pd/CeO2–ZrO2–Al2O3 (32.4 kJ mol−1). The low-temperature CO catalytic conversion increased with the decreased activation energy (Ea).


Recommended Literature
- [1] Front cover
- [2] Viscoelastic detergent solutions
- [3] Plug-n-play microfluidic systems from flexible assembly of glass-based flow-control modules†
- [4] Surface chemistry to minimize fouling from blood-based fluids
- [5] Strategic emission color tuning of highly fluorescent imidazole-based excited-state intramolecular proton transfer molecules†
- [6] Rapid colorimetric sensing of gadolinium by EGCG-derived AgNPs: the development of a nanohybrid bioimaging probe†
- [7] Electrochemical properties of [FeIII(L)2Cl2][PF6] and [Fe2III,IIIO(L)4Cl2][PF6]2 [L=2,2′-bipyridine (bpy) and 4,4′-dimethyl-2,2′-bipyridine (dmbpy)]. Crystal structures of the dmbpy derivatives
- [8] Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes†
- [9] Front cover
- [10] Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles†










